1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications in their structure and activity.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with similar compounds such as:
1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride: This compound also contains a trifluoromethyl group and a phenyl ring but differs in its functional groups and overall structure.
1-[4-(Trifluoromethyl)phenyl]ethanol: This compound has a similar trifluoromethyl-phenyl structure but features an alcohol group instead of a triazole ring and aldehyde group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, triazole ring, and aldehyde functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
944901-43-3 |
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Molecular Formula |
C10H6F3N3O |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-5-8(6-17)14-15-16/h1-6H |
InChI Key |
SAHYTNUNYNBELT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C=O |
Origin of Product |
United States |
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